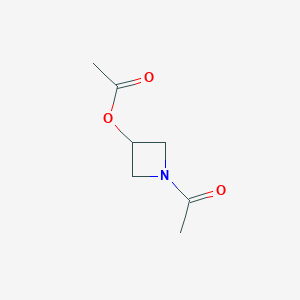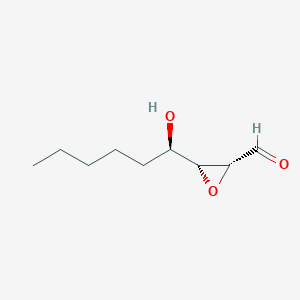
3-Acétoxy-1-acétylazétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-1-acetylazetidine is an organic compound with the molecular formula C7H11NO3. It is a colorless or slightly yellow oily liquid that is soluble in many organic solvents such as ethanol, acetone, and chloroform . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique four-membered azetidine ring structure, which imparts significant ring strain and reactivity .
Applications De Recherche Scientifique
3-Acetoxy-1-acetylazetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Méthodes De Préparation
The synthesis of 3-Acetoxy-1-acetylazetidine can be achieved through various chemical synthesis methods. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. The specific steps and reaction conditions may vary depending on laboratory requirements and conditions .
Analyse Des Réactions Chimiques
3-Acetoxy-1-acetylazetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Esterification and Acylation: It is commonly used in esterification and acylation reactions, forming esters and acylated products.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-1-acetylazetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s significant ring strain and embedded polar nitrogen atom contribute to its reactivity and ability to interact with various biological molecules . These interactions can lead to the modulation of biological pathways and processes, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
3-Acetoxy-1-acetylazetidine can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
Aziridines: These compounds have a similar ring structure but differ in ring strain and reactivity.
Pyrrolidines: These compounds have a five-membered ring and are less reactive compared to azetidines.
The uniqueness of 3-Acetoxy-1-acetylazetidine lies in its specific ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)


![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)



